Product packaging for Benzyl (4-methoxypyridin-2-yl)carbamate(Cat. No.:CAS No. 1073372-17-4)

Benzyl (4-methoxypyridin-2-yl)carbamate

Cat. No.: B1373245
CAS No.: 1073372-17-4
M. Wt: 258.27 g/mol
InChI Key: PMYITSZDUHAXLG-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In modern organic synthesis, there is a constant demand for molecules with precisely defined three-dimensional structures and functionalities. Pyridinyl carbamates fit this requirement well, offering a scaffold that can be readily modified to fine-tune its properties. The synthesis of such compounds often involves well-established reactions, allowing for the efficient production of a diverse range of derivatives. organic-chemistry.org The carbamate (B1207046) group, for instance, can be formed through several reliable methods, including the reaction of an amine with a chloroformate or an isocyanate. wikipedia.org

Significance of the Pyridinyl Carbamate Motif in Advanced Chemical Design

The pyridinyl carbamate motif is of particular importance in advanced chemical design, especially in the field of medicinal chemistry. scribd.comnih.gov The pyridine (B92270) ring is a common feature in many biologically active molecules, and its nitrogen atom can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. mdpi.com The carbamate group is recognized for its chemical stability and its ability to act as a bioisostere for the amide bond, a key component of peptides and proteins. nih.govacs.org This allows medicinal chemists to design molecules that can mimic natural substrates while exhibiting improved pharmacokinetic properties. nih.gov The combination of these two moieties in a single molecule, as in Benzyl (B1604629) (4-methoxypyridin-2-yl)carbamate, creates a versatile platform for the development of new therapeutic agents. mdpi.com

Evolution of Carbamate Chemistry in Academic Research

The history of carbamate chemistry dates back to the 19th century with the isolation of the natural carbamate physostigmine. mhmedical.comnih.gov Initially explored for their biological activities, carbamates later found widespread use as pesticides and in the production of polyurethanes. wikipedia.orgnih.gov In academic research, the focus has shifted towards harnessing the unique properties of the carbamate group in organic synthesis and medicinal chemistry. nih.gov Carbamates are now widely employed as protecting groups for amines due to their stability and the relative ease with which they can be removed under specific conditions. nih.gov Furthermore, the ability of the carbamate functional group to influence the conformation and reactivity of molecules has made it a valuable tool in the design of complex molecular architectures. scribd.com

Interactive Data Table: General Properties of Carbamates

PropertyDescription
General FormulaR₂NC(O)OR'
Nature of the Carbamate BondA hybrid of an amide and an ester, exhibiting good chemical stability. nih.gov
Hydrogen BondingThe N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively. nih.gov
Role in SynthesisOften used as a protecting group for amines. nih.gov
Biological SignificanceCan act as a bioisostere of the amide bond. nih.gov

Interactive Data Table: Properties of the Pyridine Moiety

PropertyDescription
StructureA six-membered aromatic heterocycle containing one nitrogen atom.
BasicityThe lone pair of electrons on the nitrogen atom imparts basic properties.
AromaticityThe ring system is aromatic, conferring stability.
Role in Medicinal ChemistryA common scaffold in many pharmaceutical drugs. mdpi.com
ReactivityCan undergo electrophilic and nucleophilic substitution reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O3 B1373245 Benzyl (4-methoxypyridin-2-yl)carbamate CAS No. 1073372-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(4-methoxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-12-7-8-15-13(9-12)16-14(17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYITSZDUHAXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674771
Record name Benzyl (4-methoxypyridin-2-yl)carbamate
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Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073372-17-4
Record name Phenylmethyl N-(4-methoxy-2-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073372-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (4-methoxypyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl 4 Methoxypyridin 2 Yl Carbamate and Analogous Pyridinyl Carbamates

Classical and Contemporary Approaches to Carbamate (B1207046) Formation

The formation of the carbamate linkage can be achieved through several fundamental pathways. These methods have been refined over time to improve yields, safety, and substrate scope.

Phosgene (B1210022) and Phosgene Derivative-Mediated Carbamate Synthesis

The use of phosgene (COCl₂) and its safer liquid derivatives, diphosgene and triphosgene (B27547), represents a traditional and highly effective route for carbamate synthesis. The general process involves the reaction of an amine with phosgene to form a carbamoyl (B1232498) chloride, which is then reacted with an alcohol to yield the desired carbamate. In the context of pyridinyl carbamates, a substituted aminopyridine, such as 2-amino-4-methoxypyridine (B134910), serves as the starting amine.

The reaction of a secondary amine with phosgene can be optimized to produce carbamoyl chlorides in high yields, often requiring an HCl scavenger like pyridine (B92270). acs.org However, using a tertiary amine like triethylamine (B128534) instead of pyridine can sometimes lead to an undesired dealkylation of the base. acs.org The carbamoyl chloride intermediate is a versatile synthon that readily reacts with alcohols or phenols.

Table 1: Phosgene-Based Synthesis of O-Aryl Carbamates

Amine Substrate Reagent Subsequent Nucleophile Product Notes
Secondary Amine Phosgene (or equivalent) Substituted Phenol (B47542) O-Aryl Carbamate One-pot procedure avoids isolation of sensitive reactants. organic-chemistry.org

While effective, the high toxicity of phosgene has driven the development of alternative methods. google.com Safer surrogates, such as difluorophosgene generated in situ from difluorocarbene and pyridine N-oxides, have been developed for the synthesis of related carbamoyl fluorides. researchgate.netorganic-chemistry.org

Isocyanate-Based Pathways for Pyridinyl Carbamate Construction

An isocyanate intermediate is a cornerstone of carbamate synthesis. For pyridinyl carbamates, this pathway involves generating a pyridinyl isocyanate, which is subsequently "trapped" by an alcohol, such as benzyl (B1604629) alcohol, to form the final product. The isocyanate acts as a highly reactive electrophile that readily undergoes nucleophilic attack by the alcohol's hydroxyl group. wikipedia.org

Several methods exist to generate the key isocyanate intermediate:

From Carboxylic Acids: Rearrangement reactions, most notably the Curtius rearrangement, convert a pyridinyl carboxylic acid into the corresponding isocyanate (discussed in section 2.2.2). wikipedia.orgnih.govorganic-chemistry.org

From Amines: Arylamines can be converted to isocyanates through various methods. One modern, metal-free approach involves forming a carbamic acid intermediate from the arylamine and CO₂, followed by dehydration to yield the isocyanate. organic-chemistry.orgorganic-chemistry.org

From Carbamates: N-substituted carbamates can serve as precursors for the non-phosgene synthesis of isocyanates through thermal cracking. researchgate.net

The reaction of pyridinyl oximes with isocyanates is another route to produce pyridinyl oxime carbamates, demonstrating the versatility of isocyanate chemistry in accessing diverse pyridine-containing structures. nih.gov

Table 2: Isocyanate Trapping for Carbamate Synthesis

Isocyanate Precursor Reagent/Condition Intermediate Trapping Agent Product Class
Acyl Azide (B81097) Heat Isocyanate Alcohol Carbamate
Arylamine, CO₂ Dehydrating Agent Isocyanate Alcohol Carbamate organic-chemistry.orgorganic-chemistry.org

Carbon Dioxide Fixation Strategies in Carbamate Synthesis

Reflecting a shift towards greener and more sustainable chemistry, methods utilizing carbon dioxide (CO₂) as a C1 building block have gained significant traction. google.comnih.gov These strategies avoid the use of toxic phosgene and often proceed under mild conditions. google.comrsc.org The general approach involves a three-component coupling of an amine, CO₂, and an electrophile (e.g., an alkyl halide). acs.orgorganic-chemistry.org

For the synthesis of Benzyl (4-methoxypyridin-2-yl)carbamate, this would involve the reaction of 2-amino-4-methoxypyridine with CO₂ and a benzyl halide. The reaction is typically facilitated by a base. Cesium carbonate has proven to be an effective base for this transformation, enabling high yields with low byproduct formation under standard pressure and temperature conditions. google.comorganic-chemistry.org Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also accelerate the reaction. nih.gov

Recent advances have focused on continuous-flow systems, which can significantly decrease reaction times and allow for precise introduction of CO₂ gas. nih.gov

Table 3: CO₂-Based Carbamate Synthesis Conditions

Amine Electrophile Base/Catalyst Solvent Key Feature
Primary Amines Alkyl Halide Cesium Carbonate / TBAI DMF Phosgene-free, high-yielding one-pot synthesis. acs.orgnih.gov
Aliphatic Amines Alcohol Basic Catalysts - Halogen-free synthesis under mild CO₂ pressure. rsc.org

Advanced Synthetic Transformations Incorporating Pyridinyl Moieties

Beyond the classical construction of the carbamate group, advanced methodologies focus on forming the crucial C-N bond between the pyridine ring and the carbamate nitrogen or employ powerful rearrangement reactions to build the desired structure.

Direct C-N Bond Formation Methodologies for Pyridinyl Carbamates

Modern cross-coupling reactions provide powerful tools for the direct formation of carbon-nitrogen bonds, offering an alternative strategy for synthesizing pyridinyl carbamates. These methods typically involve coupling a halopyridine with a carbamate nucleophile, catalyzed by a transition metal, most commonly palladium or copper.

The Buchwald-Hartwig amination is a premier example of such a transformation, enabling the coupling of aryl halides (or pseudo-halides) with amines. researchgate.net In this context, a suitably protected carbamate, such as benzyl carbamate, could be coupled with a halopyridine, like 2-chloro-4-methoxypyridine, to form the target molecule. These reactions have been developed to be highly efficient for a wide range of heterocyclic substrates. researchgate.net

This approach is advantageous as it allows for the late-stage introduction of the carbamate functionality onto a pre-functionalized pyridine ring.

Rearrangement Reactions (e.g., Curtius) in Pyridinyl Carbamate Synthesis

The Curtius rearrangement is a versatile and widely used reaction for converting carboxylic acids into primary amines, ureas, or carbamates. wikipedia.orgnih.govorganic-chemistry.org The key step is the thermal decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its tolerance of a wide range of functional groups and complete retention of stereochemistry. wikipedia.orgnih.gov

For the synthesis of pyridinyl carbamates, the starting material is a pyridinecarboxylic acid, such as 4-methoxypicolinic acid. The synthetic sequence is as follows:

Acyl Azide Formation: The carboxylic acid is converted into an acyl azide. This is typically done by first converting the acid to an acyl chloride or a mixed anhydride, followed by treatment with an azide salt like sodium azide. nih.gov Diphenylphosphoryl azide (DPPA) is also commonly used to directly convert carboxylic acids to acyl azides. nih.gov

Rearrangement: The acyl azide is heated, often in an inert solvent, to induce the rearrangement to the pyridinyl isocyanate.

Nucleophilic Trapping: The in situ generated isocyanate is then trapped with an alcohol. For the target molecule, benzyl alcohol would be used, which attacks the isocyanate to form this compound. nih.govlibretexts.org

This methodology has been successfully applied in the synthesis of complex medicinal agents containing the aminopyridine motif. nih.govnih.gov

Table 4: Key Steps in the Curtius Rearrangement for Carbamate Synthesis

Starting Material Reagents for Acyl Azide Formation Rearrangement Condition Trapping Nucleophile Product
Carboxylic Acid 1. Oxalyl Chloride; 2. Sodium Azide Heat t-Butanol N-Boc protected amine nih.gov
Carboxylic Acid Diphenylphosphoryl azide (DPPA), Triethylamine Heat (e.g., 80 °C) t-Butanol N-Boc protected amine nih.govnih.gov

Strategic Use of Carbamates as Amine Protecting Groups in Complex Pyridine Chemistry

In the intricate field of multi-step organic synthesis, particularly in the construction of complex molecules featuring pyridine scaffolds, the strategic protection of amine functionalities is paramount. Amines are highly reactive, functioning as both bases and nucleophiles, which can interfere with a wide array of desired chemical transformations. To mitigate this reactivity, amines are often temporarily converted into less reactive functional groups. chem-station.com The carbamate group is one of the most effective and widely utilized protecting groups for amines due to its ability to tame the amine's basicity and nucleophilicity. chem-station.commasterorganicchemistry.com

The carbamate functional group effectively delocalizes the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance, significantly reducing its reactivity. youtube.com This electronic stabilization makes the protected amine inert to many reaction conditions, such as those involving strong bases, nucleophiles, and certain oxidizing or reducing agents, thereby allowing chemists to perform modifications on other parts of the molecule. masterorganicchemistry.com

This compound is an example of a Carboxybenzyl (Cbz or Z) protected amine. The Cbz group, first introduced by Bergmann and Zervas in 1932, is a cornerstone in peptide synthesis and has found broad application in heterocyclic chemistry. masterorganicchemistry.com It is typically installed by reacting the amine with benzyl chloroformate in the presence of a mild base. One of the key advantages of the Cbz group is its stability under a variety of conditions, including acidic and basic hydrolysis, which allows for the selective removal of other protecting groups. Crucially, the Cbz group can be readily removed under neutral conditions via catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. masterorganicchemistry.commasterorganicchemistry.com

The strategic utility of carbamate protection is evident in syntheses requiring selective functionalization of the pyridine ring. For instance, by protecting the 2-amino group of a pyridine derivative, subsequent reactions such as halogenation, nitration, or metal-catalyzed cross-coupling can be directed to other positions on the ring without the risk of N-alkylation or other side reactions involving the amino group. This control is essential for building the complex substitution patterns often found in medicinally active pyridine-containing compounds.

Table 1: Common Carbamate Protecting Groups in Organic Synthesis

Protecting GroupAbbreviationStructureKey Deprotection ConditionsReference
tert-ButoxycarbonylBoc(CH₃)₃C-O-C(=O)-Strong acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.commasterorganicchemistry.com
CarboxybenzylCbz or ZC₆H₅CH₂-O-C(=O)-Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.commasterorganicchemistry.com
9-FluorenylmethoxycarbonylFmocC₁₃H₉CH₂-O-C(=O)-Base (e.g., Piperidine) masterorganicchemistry.com

Chemo- and Regioselective Synthesis of Substituted Pyridinyl Carbamates

The synthesis of specifically substituted pyridinyl carbamates requires precise control over both chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity involves controlling the position of a chemical change in a molecule with multiple possible reaction sites.

Chemoselectivity is crucial when the substrate contains other nucleophilic groups besides the target amine, such as hydroxyl or thiol groups. The reaction conditions for carbamate formation must be chosen to favor reaction at the nitrogen atom. For instance, the reaction of 2-amino-4-methoxypyridine with benzyl chloroformate is a highly chemoselective process, as the exocyclic amino group is significantly more nucleophilic than the pyridine ring nitrogen, ensuring the formation of the desired N-carbamate.

Regioselectivity is a primary concern in two scenarios: the initial synthesis of the substituted aminopyridine and the subsequent functionalization of the pyridine ring after the carbamate has been installed. The development of transition-metal-catalyzed cycloaddition reactions has provided powerful methods for the highly regioselective synthesis of polysubstituted pyridines from simple precursors. researchgate.net This allows for the precise placement of the amino group and other substituents on the pyridine core before the carbamate protection step.

Control of Substitution Patterns on the Pyridine Ring

Once the carbamate is in place, as with this compound, the existing substituents profoundly influence the regioselectivity of further reactions on the pyridine ring. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution and resistant to electrophilic aromatic substitution compared to benzene. The substituents on the ring can either enhance or counteract this inherent reactivity.

In this compound, two key groups direct the position of further substitution:

The 4-methoxy group (-OCH₃): This is a strong electron-donating group through resonance. It increases the electron density at the ortho (positions 3 and 5) and para (position 2) positions relative to itself.

The combined influence of these two groups makes the C-3 and C-5 positions the most electron-rich and therefore the most likely sites for electrophilic attack. Conversely, for nucleophilic aromatic substitution, which typically requires a leaving group at the 2, 4, or 6 positions, the electron-donating nature of these substituents would deactivate the ring unless a suitable leaving group is already present. The ability to construct carbazoles and other fused heterocycles with complete control of regiochemistry highlights the advanced strategies available for creating complex substitution patterns. oregonstate.edu

Table 2: Directing Effects of Substituents on the Pyridine Ring

SubstituentTypeEffect on RingDirecting Influence (Electrophilic Attack)
-OCH₃ (Methoxy)Electron-Donating (Resonance)ActivatingOrtho, Para
-NHC(=O)R (Amide/Carbamate)Electron-Donating (Resonance)ActivatingOrtho, Para
-NO₂ (Nitro)Electron-WithdrawingDeactivatingMeta
-Cl (Chloro)Electron-Withdrawing (Inductive), Electron-Donating (Resonance)DeactivatingOrtho, Para

Stereochemical Considerations in Pyridinyl Carbamate Synthesis

Stereochemistry adds another layer of complexity and opportunity to the synthesis of pyridinyl carbamates, particularly when they are part of larger, chiral molecules. Two main stereochemical aspects are relevant: conformational isomerism of the carbamate group itself and the control of stereocenters during synthesis.

Furthermore, when the synthesis of a pyridinyl carbamate involves the creation of new stereocenters, controlling the stereochemical outcome (diastereoselectivity or enantioselectivity) is critical. For example, advanced catalytic methods have been developed for the diastereoselective synthesis of complex heterocyclic systems incorporating a pyridinyl carbamate. A notable example is the silver-catalyzed tandem cyclization of tryptamine derivatives, which generates spiro[indoline-3,4′-pyridin]-2-yl carbamates with high diastereoselectivity. acs.org In such reactions, the carbamate not only serves as a protecting group but also participates in the reaction cascade, influencing the stereochemical course to favor the formation of one diastereomer over others. This level of control is essential for the synthesis of enantiomerically pure pharmaceutical compounds.

Table 3: Types of Isomerism Relevant to Pyridinyl Carbamates

Type of IsomerismDescriptionRelevance to this compound
Conformational Isomerism (Rotamers) Isomers that can be interconverted by rotation about single bonds. For carbamates, this refers to the syn and anti forms due to restricted C-N bond rotation.The molecule can exist as a mixture of syn and anti rotamers, which may influence its physical properties and biological interactions. nih.gov
Diastereomers Stereoisomers that are not mirror images of each other. They arise when a molecule has two or more stereocenters.Not directly applicable to the title compound itself, but highly relevant in syntheses where the pyridinyl carbamate is incorporated into a larger molecule with existing or newly formed stereocenters. acs.org
Enantiomers Stereoisomers that are non-superimposable mirror images of each other. They occur in chiral molecules.The title compound is achiral. However, derivatives could be made chiral by introducing stereocenters, requiring enantioselective synthesis.

Advanced Spectroscopic Characterization of Pyridinyl Carbamate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule and providing deep insights into the connectivity and chemical environment of each atom.

One-dimensional NMR (¹H and ¹³C) provides fundamental information about the number and types of protons and carbons. However, for a definitive structural assignment of Benzyl (B1604629) (4-methoxypyridin-2-yl)carbamate, multidimensional NMR techniques are essential.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For Benzyl (4-methoxypyridin-2-yl)carbamate, COSY would reveal correlations between the protons on the pyridine (B92270) ring, specifically between the protons at positions 3, 5, and 6. It would also show correlations within the benzyl group, between the benzylic protons and the aromatic protons of the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For the title compound, each proton on the pyridine and benzene rings, as well as the methoxy (B1213986) and benzylic protons, would show a cross-peak with its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds. This technique is crucial for piecing together the molecular fragments. For instance, the benzylic protons would show correlations to the carbonyl carbon of the carbamate (B1207046), the quaternary carbon of the phenyl ring, and the carbons at the ortho positions of the phenyl ring. The proton of the N-H group would be expected to show a correlation to the carbonyl carbon and the carbon at position 2 of the pyridine ring. The methoxy protons would show a key correlation to the carbon at position 4 of the pyridine ring, confirming the position of this substituent.

The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on data from analogous structures such as Benzyl (4-methoxyphenyl)carbamate and 2-Amino-4-methoxypyridine (B134910).

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H3 ~6.5-6.7 ~105-108
Pyridine-H5 ~7.8-8.0 ~150-152
Pyridine-H6 ~8.0-8.2 ~147-149
Methoxy (-OCH₃) ~3.8-3.9 ~55-56
NH ~8.5-9.5 (broad) -
Benzyl-CH₂ ~5.2-5.3 ~67-68
Phenyl-H (ortho, meta, para) ~7.2-7.4 ~127-129 (ortho, meta), ~136-137 (ipso)
Carbonyl (C=O) - ~153-155
Pyridine-C2 - ~158-160

Nitrogen-15 NMR spectroscopy, although less sensitive than ¹H NMR, provides direct information about the electronic environment of the nitrogen atoms within a molecule. In this compound, there are two distinct nitrogen atoms: the pyridine ring nitrogen and the carbamate nitrogen.

The chemical shift of the pyridine nitrogen is influenced by the substituents on the ring. For a 4-methoxypyridine (B45360) derivative, the nitrogen signal is expected to be in the range of -70 to -100 ppm relative to nitromethane. The carbamate nitrogen atom, being an amide-like nitrogen, would resonate at a significantly different chemical shift, typically in the range of -250 to -280 ppm. This large difference in chemical shifts allows for the unambiguous assignment of the two nitrogen environments. Factors such as solvent and hydrogen bonding can influence the precise chemical shifts.

Predicted ¹⁵N NMR Chemical Shifts for this compound

Nitrogen Atom Predicted Chemical Shift Range (ppm vs. CH₃NO₂)
Pyridine Nitrogen -70 to -100

Vibrational Spectroscopy Applications

FT-IR spectroscopy is particularly useful for identifying the characteristic functional groups present in a molecule. For this compound, the key vibrational modes would be associated with the carbamate linkage, the substituted pyridine ring, and the benzyl group.

N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the carbamate group is expected in the region of 3200-3400 cm⁻¹.

C=O Stretch: The carbonyl group of the carbamate will exhibit a strong absorption band, typically in the range of 1700-1730 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the carbamate and the methoxy group will appear in the fingerprint region, likely between 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

Aromatic C=C and C=N Stretches: The stretching vibrations of the pyridine and benzene rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and benzyl CH₂) appear just below 3000 cm⁻¹.

Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Carbamate) Stretch 3200-3400
C=O (Carbamate) Stretch 1700-1730
C-O (Carbamate & Ether) Stretch 1000-1300
C=C, C=N (Aromatic) Stretch 1400-1600
C-H (Aromatic) Stretch >3000

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be particularly useful for characterizing the vibrations of the aromatic rings.

The symmetric "ring breathing" modes of the pyridine and benzene rings are often strong and characteristic in Raman spectra, typically appearing in the 990-1050 cm⁻¹ region. Vibrations involving the C-C bonds of the aromatic rings and the C-N bonds of the pyridine ring would also be observable. The C=O stretching vibration of the carbamate would also be present, though it is often weaker in Raman than in FT-IR.

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined.

For this compound (C₁₄H₁₄N₂O₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. This provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the benzyl group (C₇H₇•), resulting in a fragment corresponding to the protonated 4-methoxypyridin-2-ylcarbamic acid.

Decarboxylation (loss of CO₂).

Cleavage of the carbamate bond, leading to fragments corresponding to the benzyl cation (m/z 91) and the protonated 2-amino-4-methoxypyridine.

Predicted HRMS Fragmentation for this compound

Precursor Ion [M+H]⁺ Predicted Fragment Ion Neutral Loss
C₁₄H₁₅N₂O₃⁺ C₇H₇⁺ C₇H₈N₂O₃
C₁₄H₁₅N₂O₃⁺ C₆H₉N₂O⁺ C₈H₆O₂

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of the crystal structures of closely related pyridinyl carbamates and other benzyl carbamates provides significant insight into the likely solid-state conformation and intermolecular interactions of this compound. researchgate.netmdpi.com

A critical aspect of the crystal packing in pyridinyl carbamates is the formation of hydrogen bonds. The N-H group of the carbamate is a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the carbonyl oxygen of the carbamate are potential hydrogen bond acceptors. In the solid state, it is highly probable that intermolecular N-H•••N hydrogen bonds would form between the carbamate N-H and the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or dimeric structures. This type of interaction is a common and stabilizing feature in the crystal structures of N-heterocyclic compounds.

Furthermore, the carbonyl oxygen of the carbamate group can participate in weaker C-H•••O interactions with aromatic protons of the benzyl group or the pyridine ring of neighboring molecules. The methoxy group on the pyridine ring can also influence the crystal packing through dipole-dipole interactions and potential weak C-H•••O hydrogen bonds.

Based on the analysis of related structures, a hypothetical set of crystallographic parameters for this compound is presented in the table below. It is important to note that these are predictive values and await experimental verification.

Crystallographic ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1
Key Intermolecular InteractionsN-H•••N hydrogen bonds, C-H•••O interactions, π-π stacking

Computational Chemistry and Theoretical Investigations of Pyridinyl Carbamates

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of molecules. These theoretical approaches provide a microscopic understanding of the electronic characteristics that govern the structure and reactivity of compounds like Benzyl (B1604629) (4-methoxypyridin-2-yl)carbamate.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to calculate the molecule's energy. nih.gov For carbamates, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nih.govijcps.org

In a molecule like Benzyl (4-methoxypyridin-2-yl)carbamate, the carbamate (B1207046) group (-NH-C(=O)-O-) exhibits a planar geometry due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.gov This resonance results in a C-N bond with partial double bond character, restricting rotation. nih.gov DFT calculations can quantify these geometric parameters. For instance, in related benzyl carbamate structures, the key bond lengths and angles have been computationally determined, providing a template for understanding the geometry of the target molecule. researchgate.net The planarity of the carbamate unit is a crucial factor in its chemical behavior and interactions. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Carbamate Moiety. (Note: These are illustrative values for a generic carbamate structure based on computational studies of similar molecules.)

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.23O=C-N125.0
C-N1.35O=C-O124.5
C-O (ester)1.34C-N-H118.0

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. scirp.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For aromatic systems like the pyridine (B92270) ring in this compound, the HOMO and LUMO are typically π-orbitals distributed over the ring. In a related study on a benzyl-containing compound, the HOMO-LUMO energy gap was calculated to be -0.08657 eV, indicating high chemical reactivity. nih.gov For pyridine derivatives, the HOMO-LUMO gap can be influenced by substituents; for instance, the calculated gap for quinoline (B57606) is -4.83 eV. scirp.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters. (Note: These values are based on DFT calculations of analogous aromatic and carbamate-containing molecules.)

ParameterEnergy (eV)
EHOMO-6.30
ELUMO-1.81
Energy Gap (ΔE)4.49

Electron Density Distribution and Bonding Analysis (e.g., NBO, MEP, AIM)

To gain a deeper understanding of the electronic landscape and bonding within this compound, several analytical techniques are employed.

Natural Bond Orbital (NBO) analysis provides a picture of the localized bonds and lone pairs within a molecule. It helps to understand charge transfer interactions and hyperconjugation. faccts.de For a carbamate, NBO analysis would confirm the delocalization of the nitrogen lone pair (LP(N)) into the antibonding orbital of the carbonyl group (π*(C=O)), which stabilizes the molecule.

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. numberanalytics.com The MEP surface is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For a substituted pyridine, the nitrogen atom is typically a region of negative potential, making it a site for protonation or coordination to metals. nih.gov The carbonyl oxygen of the carbamate group would also be an electron-rich site. researchgate.net

Atoms in Molecules (AIM) theory is another method to analyze the electron density and characterize the nature of chemical bonds. It can be used to identify and quantify the strength of intramolecular interactions, such as hydrogen bonds. aidic.it In the context of carbamates, AIM can be used to study the interactions that stabilize certain conformations. aidic.it

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its experimental spectra. dtic.mil

Computational Simulation of Vibrational and NMR Spectra

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. dtic.mil For this compound, characteristic vibrational modes would include the N-H stretch, the C=O stretch of the carbamate, C-N stretching, and various vibrations associated with the pyridine and benzyl rings. For example, the C=O stretching vibration in carbamates is typically observed in the range of 1690-1740 cm⁻¹. mdpi.com Computational predictions for benzyl carbamate show a strong C=O stretching band around 1694 cm⁻¹. rsc.org

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts in ¹H and ¹³C NMR spectra can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.gov These calculations can be instrumental in assigning the complex spectra of molecules like this compound. For N-(3-pyridinyl)-2-pyridinecarboxamide, a related structure, ¹H and ¹³C NMR spectra have been successfully simulated and compared with experimental data. lookchem.com The chemical shifts of the pyridine ring protons are typically found in the range of 6.5-9.2 ppm. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for a Benzyl Carbamate Moiety. (Note: These are representative values from experimental and computational studies of similar compounds.)

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
N-HStretching3300 - 3500
C=O (carbamate)Stretching1690 - 1740
C-NStretching1340 - 1390
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1400 - 1600

NEXAFS Spectra Simulations for Nitrogen-Bearing Heterocycles

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful technique for probing the unoccupied electronic states of a molecule. By exciting core electrons (e.g., from the nitrogen 1s orbital) to unoccupied molecular orbitals, NEXAFS provides detailed information about the electronic structure and orientation of molecules, particularly those containing nitrogen heterocycles like pyridine. researchgate.net

Theoretical simulations of NEXAFS spectra, often performed using DFT, are crucial for interpreting the experimental data. researchgate.net For pyridine and its derivatives, the N K-edge spectrum is characterized by transitions from the N 1s orbital to various π* and σ* orbitals of the pyridine ring. researchgate.net The energies and intensities of these transitions are sensitive to the chemical environment and substitution on the ring. Computational studies on pyridine have shown that theoretical spectra can achieve almost perfect agreement with experimental results, allowing for a detailed assignment of the spectral features. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. In the context of pyridinyl carbamates, computational studies allow for a detailed examination of the potential energy surface of a reaction, helping to identify the most probable pathways, intermediates, and transition states. While specific computational studies on the reaction mechanism of this compound are not available in the current literature, the methodologies employed for similar carbamate systems can be described.

Theoretical investigations into the reaction mechanisms of carbamates often utilize quantum mechanical methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock). scirp.orgresearchgate.net These methods are employed to model the geometric and electronic structures of reactants, products, and transient species along the reaction pathway. By calculating the energies of these structures, a reaction profile can be constructed, which maps the energy of the system as a function of the reaction progress. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics.

Transition State Characterization and Reaction Coordinate Mapping

A critical aspect of elucidating a reaction mechanism is the characterization of the transition state—the highest energy point along the reaction coordinate that connects reactants to products. Computationally, transition state structures are located on the potential energy surface as first-order saddle points, meaning they are an energy maximum in the direction of the reaction coordinate and an energy minimum in all other degrees of freedom. The identification of a transition state is typically confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scirp.org

Once a transition state is located and verified, the reaction coordinate can be mapped by performing an Intrinsic Reaction Coordinate (IRC) calculation. This traces the minimum energy path from the transition state downhill to both the reactants and the products, confirming that the identified transition state indeed connects the desired species. This mapping provides a detailed picture of the geometric changes that occur during the chemical transformation.

For carbamate synthesis, such as the reaction between an amine and a chloroformate, computational modeling can be used to investigate the stepwise versus concerted nature of the mechanism. nih.gov The model can also explore the role of solvents and catalysts by including explicit solvent molecules or catalyst structures in the calculation.

While no specific data tables for this compound can be presented due to a lack of published research, a hypothetical table illustrating the kind of data generated from such a study is shown below for a generic carbamate formation.

Hypothetical Transition State Data for a Generic Carbamate Synthesis

ParameterValue
Method/Basis SetB3LYP/6-31G(d)
Imaginary Frequency (cm⁻¹)-250.4
Activation Energy (kcal/mol)15.8
Key Bond Distances (Å)N-C: 1.85, C-Cl: 2.10
Key Bond Angles (°)N-C-O: 115.2

This table is for illustrative purposes only and does not represent actual data for this compound.

The reaction-coordinate mapping technique is a valuable approach for studying complex quantum dissipative dynamics in structured environments. arxiv.org In essence, it aims to simulate the original problem by using an 'augmented system' that includes a suitably chosen collective environmental coordinate—the 'reaction coordinate'. This composite then interacts with a simpler 'residual reservoir' with short-lived correlations. arxiv.org

Advanced Applications and Functional Roles in Organic Synthesis

Carbamates as Orthogonal Amine Protecting Groups

In the intricate field of multi-step organic synthesis, the protection of amine functionalities is a critical strategy to prevent unwanted side reactions. Carbamates are a prominent class of protecting groups for amines, valued for their ability to be installed and removed under specific and often mild conditions. The concept of "orthogonal" protection is paramount when a molecule contains multiple functional groups that require protection. Orthogonal protecting groups can be selectively removed in the presence of one another, as each is cleaved under a unique set of reaction conditions.

The benzyl (B1604629) carbamate (B1207046) group (Cbz or Z), is a well-established amine protecting group. Its utility in an orthogonal protection strategy is primarily due to its distinct removal condition: catalytic hydrogenation. This allows for the deprotection of a Cbz-protected amine while other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, remain intact.

The table below illustrates the orthogonality of common carbamate protecting groups.

Protecting GroupAbbreviationCleavage Conditions
Benzyl carbamateCbz or ZH₂, Pd/C (Hydrogenolysis)
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)

For Benzyl (4-methoxypyridin-2-yl)carbamate, the benzyl carbamate moiety serves this orthogonal role. The presence of the 4-methoxypyridin-2-yl group can influence the electronic properties of the carbamate, but the primary mode of deprotection for the benzyl group remains hydrogenolysis. This allows a synthetic chemist to selectively unmask the 2-amino-4-methoxypyridine (B134910) nitrogen at a desired step, without affecting other protected amines in the molecule.

Pyridinyl Carbamates as Versatile Synthetic Intermediates and Precursors

Beyond their role in amine protection, pyridinyl carbamates, including this compound, are valuable synthetic intermediates. The pyridine (B92270) ring, particularly when substituted, offers a rich scaffold for further functionalization. The carbamate group can act as a directing group or be transformed into other functionalities.

The 2-amino pyridine moiety within this compound is a key reactive site. 2-Aminopyridine (B139424) derivatives are known to participate in a variety of chemical transformations. For instance, they can undergo reactions with α-halo ketones to form imidazo[1,2-a]pyridines, a class of heterocyclic compounds with significant biological activity. The carbamate protection allows for controlled reactions at other sites of a larger molecule before subsequent transformation of the 2-aminopyridine unit.

Furthermore, the pyridine nitrogen can be quaternized, which can alter the reactivity of the ring and facilitate nucleophilic aromatic substitution reactions. The 4-methoxy group, being an electron-donating group, can influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring, directing incoming electrophiles to specific positions. This electronic influence is a subtle but powerful tool in the design of synthetic routes. The carbamate itself can be a precursor; for example, under certain conditions, intramolecular rearrangements of carbamates can be used to synthesize unnatural α-amino acids. acs.org

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, where the interactions between them are non-covalent. This compound possesses several structural features that make it a compelling candidate for use in supramolecular chemistry and the design of self-assembling systems. These features include hydrogen bond donors and acceptors, and aromatic rings capable of π-π stacking interactions.

Hydrogen bonding is a dominant force in the self-assembly of molecules containing pyridinyl and carbamate groups. In the case of this compound, several key hydrogen bonding interactions can be anticipated:

N-H···N(pyridyl) Hydrogen Bond: The carbamate N-H group is a hydrogen bond donor, and the pyridine nitrogen is a strong hydrogen bond acceptor. This interaction is a very common and robust supramolecular synthon, often leading to the formation of dimers or one-dimensional chains in the solid state. psu.edursc.org

N-H···O=C Hydrogen Bond: The carbamate N-H can also form a hydrogen bond with the carbonyl oxygen of another carbamate molecule. This interaction can lead to the formation of catemeric or dimeric structures.

The 4-methoxy group can also participate in weaker hydrogen bonding interactions, with its oxygen atom acting as a hydrogen bond acceptor. researchgate.net The interplay of these various hydrogen bonds dictates the final three-dimensional arrangement of the molecules in a crystal lattice.

The predictable and directional nature of the hydrogen bonds in pyridinyl carbamates makes them excellent candidates for use as "tectons" or molecular building blocks in crystal engineering. hhu.de Crystal engineering aims to design and synthesize crystalline solids with desired structures and properties. By carefully selecting the functional groups on a molecule, it is possible to control its self-assembly into specific one-, two-, or three-dimensional networks.

This compound has the necessary attributes to function as a tecton. The combination of the directional N-H···N(pyridyl) hydrogen bond and the potential for π-π stacking of the benzyl and pyridinyl rings can lead to the formation of well-ordered supramolecular structures. The 4-methoxy substituent can influence the packing of the molecules in the crystal lattice through steric and electronic effects, potentially leading to different polymorphic forms with distinct properties. acs.org The ability to form predictable supramolecular synthons, such as the hydroxyl···pyridine synthon, is a cornerstone of crystal engineering, and the pyridinyl carbamate moiety can be considered a variation of this theme. researchgate.net

The table below summarizes the key structural features of this compound and their roles in supramolecular assembly.

Structural FeatureRole in Supramolecular AssemblyPotential Interactions
Carbamate N-HHydrogen Bond DonorN-H···N(pyridyl), N-H···O=C
Pyridine NitrogenHydrogen Bond AcceptorN-H···N(pyridyl)
Carbonyl OxygenHydrogen Bond AcceptorN-H···O=C, C-H···O
Benzyl Ringπ-π StackingFace-to-face or edge-to-face stacking
Pyridine Ringπ-π StackingFace-to-face or edge-to-face stacking
4-Methoxy GroupSteric and Electronic InfluenceCan influence crystal packing and participate in weak hydrogen bonds

Green Chemistry and Sustainable Methodologies in Pyridinyl Carbamate Synthesis

Utilization of Environmentally Benign Reagents and Catalytic Systems

A cornerstone of green chemistry is the replacement of hazardous reagents and stoichiometric activators with more benign alternatives and efficient catalytic systems. Traditional methods for the synthesis of 2-aminopyridines and carbamates often involve harsh conditions or toxic precursors, such as phosgene (B1210022) for carbamates.

Recent research has focused on developing milder and more sustainable protocols. For the synthesis of the 2-aminopyridine (B139424) precursor, methods that avoid harsh conditions are preferred. One strategy involves the use of pyridine (B92270) N-oxides as starting materials, which can be converted to 2-aminopyridines under mild conditions using inexpensive and widely available reagents, offering excellent regioselectivity and functional group tolerance. morressier.comnih.gov Multicomponent reactions (MCRs) performed under solvent-free conditions also represent a significant green advancement, providing efficient access to substituted 2-aminopyridines from simple precursors. researchgate.netnih.gov

For the carbamate (B1207046) formation step, significant progress has been made in avoiding toxic reagents. A novel, environmentally benign methodology for the direct synthesis of carbamates from Boc-protected amines utilizes tert-butoxide lithium (t-BuOLi) as the sole base, completely avoiding the need for metal catalysts or hazardous substances. rsc.orgresearchgate.net This approach is cost-effective and aligns with the principles of sustainable chemistry. rsc.org While palladium-catalyzed C-N bond formation remains a powerful tool for aminopyridine synthesis, newer catalyst systems are being developed to improve efficiency and minimize metal waste. datapdf.com

Catalytic System/MethodKey ReagentsReaction TypeGreen Chemistry AdvantagesReference
Pyridine N-Oxide ActivationPyridine N-oxides, activating agents (e.g., Tosyl chloride), amine sourceAminationMild conditions, inexpensive reagents, high regioselectivity, avoids harsh traditional methods. morressier.com
Solvent-Free Multicomponent ReactionEnaminones, primary amines, etc.Aminopyridine SynthesisReduces solvent waste, high atom economy, simple and fast. nih.gov
Metal-Free Carbamate SynthesisBoc-protected amine, alcohol, t-BuOLiCarbamoylationEliminates metal catalysts and hazardous reagents (e.g., phosgene derivatives). rsc.org
Copper-Catalyzed C-H ActivationQuinoline (B57606) N-oxides, formamides, Copper catalystCarbamoylationForms C-N bonds via cross-dehydrogenative coupling under mild conditions. rsc.org

Implementation of Flow Chemistry Principles

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing. The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature and mixing, leading to enhanced reaction rates, improved yields, and better safety profiles, particularly for highly exothermic or hazardous reactions. researchgate.netamt.uk This technology is a key enabler for process intensification and the development of more sustainable manufacturing processes for active pharmaceutical ingredients (APIs) and their intermediates. mdpi.com

For the synthesis of the 2-aminopyridine core of Benzyl (B1604629) (4-methoxypyridin-2-yl)carbamate, flow chemistry enables reactions that are difficult to perform in batch. For instance, the nucleophilic aromatic substitution (SNAr) on unactivated 2-chloropyridines can be achieved without a catalyst by using a flow reactor at high temperatures (200–300°C). The short residence times in the reactor minimize the formation of side products and can generate products from milligram to multigram scales. researchgate.net

One of the most powerful applications of flow chemistry is the ability to "telescope" multiple reaction steps into a single, uninterrupted sequence. mdpi.com This approach eliminates the need for manual handling and purification of intermediates, which significantly reduces solvent usage, waste generation, and processing time.

A hypothetical telescoped flow synthesis of Benzyl (4-methoxypyridin-2-yl)carbamate could be envisioned as follows:

Step 1: Amination. 2-Chloro-4-methoxypyridine is pumped into a high-temperature flow reactor with an ammonia (B1221849) source to produce 2-amino-4-methoxypyridine (B134910).

Step 2: Carbamoylation. The output stream containing the aminopyridine intermediate is mixed directly with a stream containing a benzylating agent (e.g., benzyl chloroformate) in a second reactor to form the final carbamate product.

Step 3: In-line Purification. The final stream could potentially pass through an in-line separation module to remove byproducts and unreacted reagents, delivering a purified product continuously.

Reaction StepHypothetical Flow ConditionsAdvantages of Flow ApproachReference
1. Amination of 2-Chloro-4-methoxypyridineHigh-temperature (e.g., 250°C) flow reactor, short residence time (minutes).Enables uncatalyzed reaction, minimizes side products, improves safety and scalability. researchgate.net
2. CarbamoylationSecond reactor module, rapid mixing with benzylating agent at controlled temperature.Precise stoichiometric control, excellent heat management for potentially exothermic reaction. mdpi.com
Overall ProcessTelescoped multi-step synthesis without isolation of intermediates.Reduces waste, solvent use, and manual handling; increases throughput and process efficiency. mdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a pillar of green chemistry. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media and exhibit exceptionally high chemo-, regio-, and stereoselectivity. mdpi.com Integrating biocatalysis with continuous flow systems combines the sustainability of enzymes with the process efficiency of flow chemistry.

While a direct biocatalytic route to this compound is not established, the principles can be applied to the synthesis of amine-containing pharmaceuticals. mdpi.com For example, enzymes like transaminases and imine reductases (IREDs) are widely used for the asymmetric synthesis of chiral amines, key intermediates in many drugs. These enzymatic reactions can be run in flow reactors, often using immobilized enzymes packed into columns. This setup allows for the continuous production of the desired amine with easy separation of the product from the reusable catalyst. mdpi.com

The application of biocatalysis can significantly reduce the environmental impact of a synthetic route by replacing steps that require transition metal catalysts or harsh chemical reagents. mdpi.com The development of novel enzymes through protein engineering continues to expand the scope of biocatalysis, making it an increasingly viable option for the industrial synthesis of complex molecules. mdpi.com

Enzyme ClassTypical ReactionRelevance to Green ChemistryReference
Transaminase (TAm)Conversion of a ketone to a chiral amine.Provides highly enantiopure amines, operates in water under mild conditions, avoids metal catalysts. mdpi.com
Imine Reductase (IRED)Asymmetric reduction of an imine to a chiral amine.High stereoselectivity, reduces waste compared to classical chemical resolutions. mdpi.com
Reductive Aminase (RedAm)Direct conversion of a ketone to an amine with an amine donor.Shortens synthetic routes (atom economy), excellent selectivity. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl (4-methoxypyridin-2-yl)carbamate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution, typically reacting 4-methoxy-2-aminopyridine with benzyl chloroformate in the presence of a base (e.g., triethylamine or sodium hydroxide) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used to enhance solubility .
  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and temperature (0–5°C to minimize side reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR identify the benzyl group (δ 7.3–7.4 ppm, aromatic protons) and carbamate carbonyl (δ 155–160 ppm) .
  • HPLC-MS : Confirms molecular weight (calculated: 286.3 g/mol) and purity (>98%) using reverse-phase C18 columns .
    • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves hydrogen-bonding patterns (e.g., N–H⋯O interactions) and packing motifs .

Q. How do solvent polarity and pH affect the stability of this compound?

  • Stability Profile :

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but unstable in aqueous basic media (pH >10), where hydrolysis cleaves the carbamate to release CO2_2 and 4-methoxy-2-aminopyridine .
  • Storage : Stable at −20°C in inert atmospheres; degradation occurs at >40°C (TGA data shows decomposition onset at 150°C) .

Advanced Research Questions

Q. How does the 4-methoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electronic Effects : The methoxy group donates electron density via resonance, activating the pyridine ring at the 2-position for electrophilic attacks. This enhances regioselectivity in Suzuki-Miyaura couplings (e.g., with arylboronic acids) .
  • Contradictions : Some studies report reduced reactivity compared to halogenated analogs (e.g., 5-bromo derivatives) due to steric hindrance, necessitating Pd catalysts like Pd(PPh3_3)4_4 for cross-coupling .

Q. What mechanistic insights explain its inhibitory activity against kinase targets (e.g., CDKs)?

  • Binding Studies : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the carbamate carbonyl and kinase ATP-binding sites (e.g., CDK2: ΔG = −9.2 kcal/mol). The 4-methoxy group stabilizes hydrophobic interactions with residues like Phe80 .
  • In Vitro Validation : IC50_{50} values vary (0.5–5 µM) across cell lines (e.g., MCF-7 vs. HEK293), suggesting tissue-specific uptake or metabolic differences .

Q. How can computational methods resolve contradictions in reported biological activity data?

  • Meta-Analysis :

  • QSAR Models : Correlate substituent effects (e.g., replacing methoxy with acetyl) with bioactivity using descriptors like logP and polar surface area .
  • Machine Learning : Training datasets from PubChem BioAssay (AID 1259371) predict cytotoxicity thresholds (e.g., CC50_{50} >10 µM for non-cancerous cells) .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement; anisotropic displacement parameters improve accuracy of hydrogen-bond networks .
  • Contradiction Mitigation : Replicate assays under standardized conditions (e.g., ATP concentration = 10 µM, pH 7.4) to minimize variability .
  • Derivative Design : Introduce electron-withdrawing groups (e.g., nitro) at the pyridine 3-position to enhance electrophilicity for targeted bioconjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.